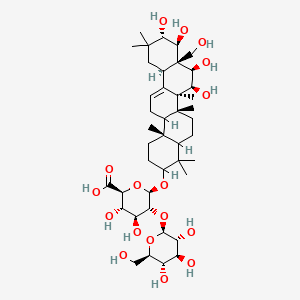
Saniculoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saniculoside A is a triterpenoid saponin compound isolated from the plant Sanicula europaea. This compound is part of a larger group of naturally occurring saponins known for their diverse biological activities, including antioxidant, cytotoxic, and antiviral properties .
Vorbereitungsmethoden
Saniculoside A can be extracted from the leaves of Sanicula europaea using an 80% methanolic extract. The structure elucidation of the isolated compounds is typically performed using 1D and 2D NMR spectroscopy and mass spectrometry measurements
Analyse Chemischer Reaktionen
Saniculoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in phytochemical studies.
Medicine: Shows antiviral activity against human parainfluenza virus type 2 and other viral infections.
Industry: Potential use in the development of natural antioxidant and antiviral products.
Wirkmechanismus
The mechanism of action of Saniculoside A involves its interaction with cellular pathways and molecular targets. It is known to inhibit the replication of certain viruses by interfering with viral RNA synthesis. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Saniculoside A is similar to other triterpenoid saponins such as Saniculoside N, Hederacoside D, and Ciwujianoside C3. this compound is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities . The following are some similar compounds:
- Saniculoside N
- Hederacoside D
- Ciwujianoside C3
- Ursolic acid
- 24-Hydroxychiisanoside
Eigenschaften
CAS-Nummer |
100578-09-4 |
|---|---|
Molekularformel |
C42H68O17 |
Molekulargewicht |
845.0 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9S,10S,12aR,14bR)-7,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O17/c1-37(2)14-18-17-8-9-21-39(5)12-11-22(38(3,4)20(39)10-13-40(21,6)41(17,7)31(51)33(53)42(18,16-44)32(52)30(37)50)57-36-29(26(48)25(47)28(58-36)34(54)55)59-35-27(49)24(46)23(45)19(15-43)56-35/h8,18-33,35-36,43-53H,9-16H2,1-7H3,(H,54,55)/t18-,19-,20?,21?,22?,23-,24+,25+,26+,27-,28+,29-,30-,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1 |
InChI-Schlüssel |
YMSCYDNWDAJIAJ-PORITDPFSA-N |
Isomerische SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC([C@@H]([C@H]5O)O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1O)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)

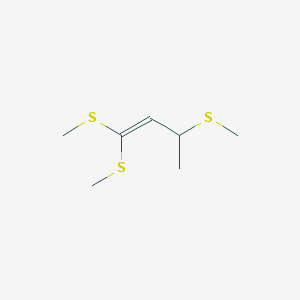
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
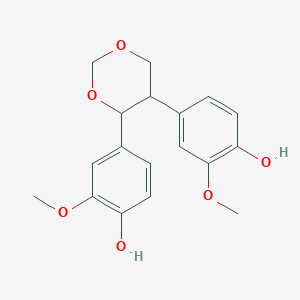
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
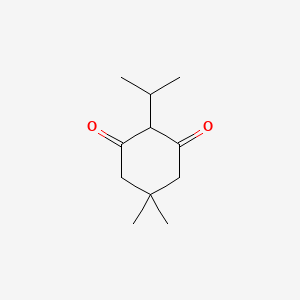
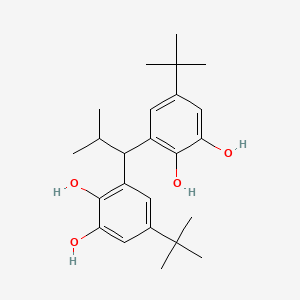
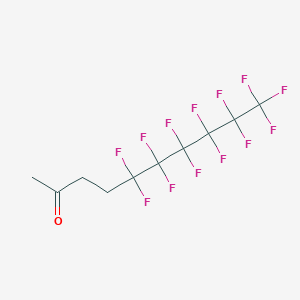
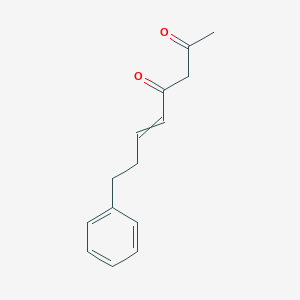
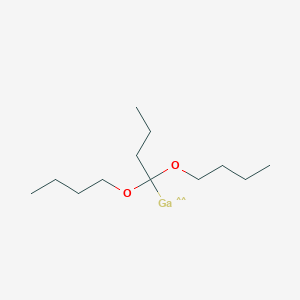
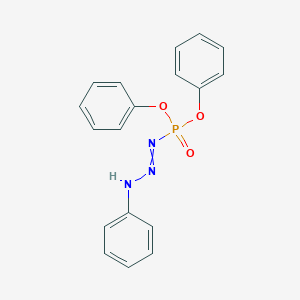
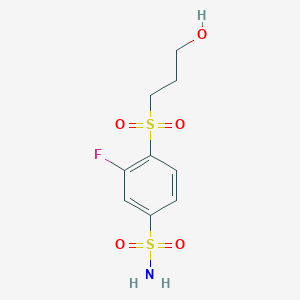
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
